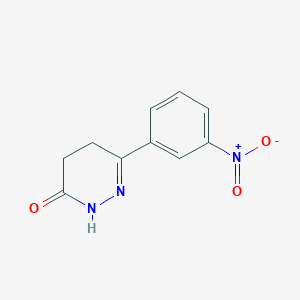

6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2h)-one

Description

Properties

CAS No. |

52239-76-6 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

3-(3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H9N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-3,6H,4-5H2,(H,12,14) |

InChI Key |

FXGPGOXCPDDDGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Zinc and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Reduction: 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, potentially including nitroso or nitro derivatives.

Scientific Research Applications

6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design due to its structural features.

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., 3-nitro in DNMDP) enhance anticancer activity by promoting PDE3A binding and SLFN12 complex formation .

- 4-Methylphenyl substitution optimizes anti-inflammatory activity, likely due to hydrophobic interactions with COX-2 .

- 5-Methyl group (as in DNMDP) increases potency by stabilizing the dihydropyridazinone conformation for target engagement .

Pharmacological Target Specificity

- Anticancer Activity: DNMDP’s 3-nitrophenyl group is critical for selective cytotoxicity in PDE3A/SLFN12-coexpressing cancers, with nanomolar potency . In contrast, 6-(4-methylphenyl) derivatives lack this specificity but show COX-2-mediated anti-inflammatory effects .

- Cardiovascular Effects : Compound 7 (6-(4-methanesulfonamidophenyl)) demonstrates vasorelaxant activity via PDE3 inhibition, highlighting the role of sulfonamide groups in cardiovascular targeting .

- Analgesic Activity : 6-Phenyl derivatives with benzylidene substituents (e.g., IIIA-IIIC) exhibit moderate analgesic effects, though less potent than aspirin .

Structure-Activity Relationship (SAR) Insights

- Bis(azinone) Derivatives: Compounds with two dihydropyridazinone units (bis(azinones)) show superior PDE3 inhibition compared to monosubstituted derivatives, likely due to optimal spatial arrangement for enzyme interaction .

- Substituent Position : Anti-inflammatory activity diminishes when substituents are introduced at the 2nd position of the pyridazine ring (e.g., –CH2OH in compound 5) .

Molecular Modeling and Mechanistic Insights

- DNMDP-PDE3A Interaction : Molecular docking reveals that the 3-nitrophenyl group in DNMDP facilitates hydrogen bonding with PDE3A’s catalytic domain, while the 5-methyl group stabilizes the binding conformation .

- SLFN12 Recruitment : DNMDP’s unique mechanism involves PDE3A-SLFN12 complex formation, which induces ribonuclease activity and rRNA cleavage, leading to cancer cell death .

- COX-2 Inhibition: 6-(4-methylphenyl)-dihydropyridazinone derivatives align with indomethacin’s binding mode, blocking prostaglandin synthesis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one, and how can yields be improved?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from aryl hydrocarbons. A common approach involves refluxing intermediates like 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide with carbohydrazide and sodium acetate in ethanol for 6 hours, followed by crystallization . Modifications such as adjusting molar ratios, reaction time, or solvent systems (e.g., ethanol with sodium ethoxide) can improve yields . Purity is enhanced by recrystallization in 90% ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of C=O (1647 cm⁻¹), C=N (1612 cm⁻¹), and C=S (2374 cm⁻¹) stretches .

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–7.94 ppm), methyl/methoxy groups (δ 2.40–3.67 ppm), and NH signals (δ 10.86 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 409/410 for a derivative) and fragmentation patterns .

Q. How can researchers design initial biological screens for antihypertensive or anticonvulsant activity?

- Methodological Answer :

- Antihypertensive Screening : Use the non-invasive Tail Cuff method in rodent models to measure blood pressure reduction. Compounds 4e and 4f demonstrated significant activity in this assay .

- Anticonvulsant Screening : Evaluate compounds against isoniazid (INH)-induced convulsions in mice. Reference drugs like phenytoin (25 mg/kg) or valproate (50 mg/kg) serve as positive controls. Prioritize derivatives with 4-methyl or chloro substituents for enhanced activity .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies on pyridazinone derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro at the 3-phenyl position) to enhance PDE3A/SLFN12 interaction in anticancer activity .

- Heterocyclic Modifications : Attach triazole or benzylidene moieties to improve antihypertensive potency .

- QSAR Modeling : Use computational tools to correlate substituent electronic parameters (e.g., Hammett constants) with biological activity. Current studies focus on optimizing logP and hydrogen-bonding capacity .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Standardize Assays : Ensure consistent models (e.g., INH-induced convulsions vs. maximal electroshock tests) and dosing protocols .

- Control for Substituent Effects : For example, 4-methyl-phenyl derivatives show higher anticonvulsant activity than chloro-phenyl analogs .

- Validate Target Engagement : Use PDE3A enzymatic assays or SLFN12 co-immunoprecipitation to confirm mechanistic consistency .

Q. What advanced mechanistic models explain the anticancer activity of derivatives like DNMDP?

- Methodological Answer : DNMDP kills cancer cells by inducing PDE3A-SLFN12 complex formation, which disrupts cellular homeostasis . Key steps include:

CRISPR Screening : Identify genes like AIP (aryl hydrocarbon receptor-interacting protein) required for DNMDP sensitivity .

Catalytic Domain Analysis : Mutagenesis studies show PDE3A’s catalytic site is critical for DNMDP binding but not its enzymatic activity .

In Vivo Validation : Use xenograft models (e.g., SK-MEL-3) to assess tumor regression with optimized analogs like BRD9500 .

Q. How can researchers design in vivo studies to evaluate therapeutic potential without commercial bias?

- Methodological Answer :

- Hypertension Models : Spontaneously hypertensive rats (SHRs) treated orally (10–50 mg/kg) with blood pressure monitored for 24 hours .

- Cancer Models : Subcutaneous implantation of PDE3A/SLFN12-high tumors (e.g., HT-1080 fibrosarcoma) followed by daily intraperitoneal dosing .

- Toxicity Profiling : Assess liver/kidney function and hematological parameters post-treatment to rule off-target effects .

Data-Driven Insights

Contradictions and Resolutions

- Antihypertensive vs. Anticonvulsant Priorities : While 3-nitrophenyl derivatives excel in anticancer studies, 4-methyl analogs are better for CNS applications. Resolution: Tailor substituents to target-specific pathways .

- PDE3A Catalytic Activity : DNMDP’s cytotoxicity is independent of PDE3A enzymatic inhibition, highlighting the need for mechanistic clarity via binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.